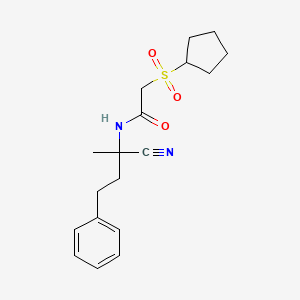

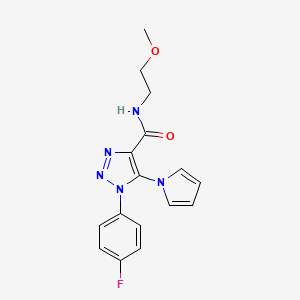

N-allyl-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide is a chemical compound that has shown promising results in scientific research. This compound is commonly referred to as OTAVA-BB 1204081 and is synthesized using a specific method. The purpose of

Scientific Research Applications

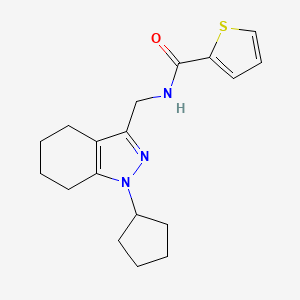

Potential Thymidylate Synthase Inhibitors

A series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines were designed as potential thymidylate synthase (TS) inhibitors and antitumor agents. These compounds, synthesized via a sequence involving Heck coupling, cyclization, and cyclocondensation processes, aimed to explore the 6-5 fused ring analogs' effectiveness against human recombinant TS. One classical N-[4-(2-amino-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-ylmethyl)benzoyl]-L-glutamic acid showed inhibitory activity, suggesting a potential pathway for developing novel antitumor agents through TS inhibition (Gangjee, Qiu, & Kisliuk, 2004).

Claisen Rearrangement in Chemical Synthesis

The Claisen rearrangement of allyl imidates and thioimidates derived from lactams and thiolactams showcases a method for obtaining C-allyl and N-dlyl lactams and thiolactams. This process highlights the utility of such chemical transformations in synthesizing complex molecules, potentially useful in developing new chemical entities for pharmaceutical applications (Black, Eastwood, Okraglik, & Poynton, 1972).

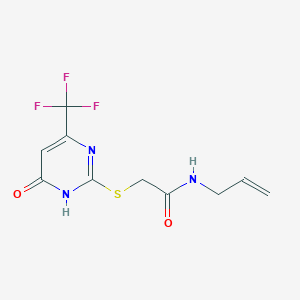

Anticonvulsant Activity of S-Acetamide Derivatives

Research into the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents has revealed moderate anticonvulsant activity in compounds tested. This study underlines the potential of structurally related compounds to N-allyl-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide in developing new therapeutic options for epilepsy (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Anti-HIV-1 Activity

The synthesis and testing of novel 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones for anti-HIV-1 activity have been explored, demonstrating the potential antiviral capabilities of these compounds. This research indicates the broader applicability of pyrimidine derivatives in targeting viral infections (Danel, Pedersen, & Nielsen, 1998).

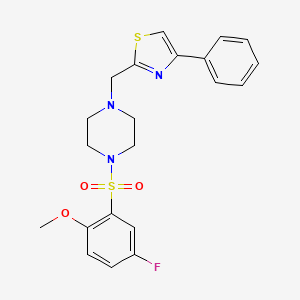

Myeloperoxidase Inhibitor for Cardiovascular Diseases

The thiouracil derivative PF-06282999 has been investigated as a myeloperoxidase inhibitor for potential treatment of cardiovascular diseases. This research highlights the therapeutic applications of thiouracil derivatives in managing cardiovascular conditions, emphasizing the importance of physicochemical properties in predicting human pharmacokinetics and elimination mechanisms (Dong et al., 2016).

properties

IUPAC Name |

2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N3O2S/c1-2-3-14-8(18)5-19-9-15-6(10(11,12)13)4-7(17)16-9/h2,4H,1,3,5H2,(H,14,18)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOZJRWLVLQSKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CSC1=NC(=CC(=O)N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(3-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2780471.png)

![3-[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2780472.png)

![N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-hexadecanamide,monoammoniumsalt](/img/structure/B2780475.png)

![1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2780478.png)

![N-(1-cyanocyclopentyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B2780487.png)